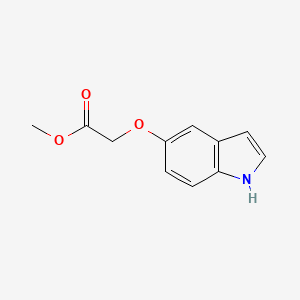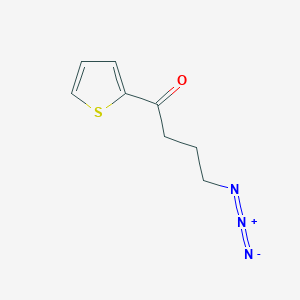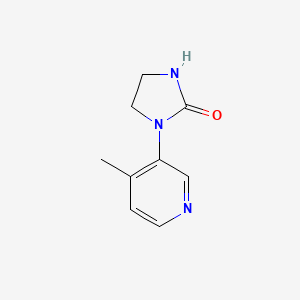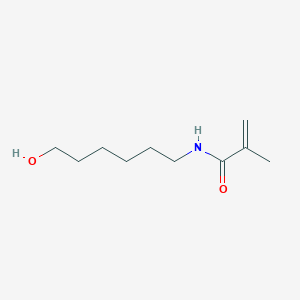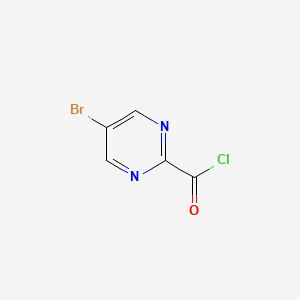
Ethyl 2,2-difluoro-3-hydroxypentanoate
Descripción general
Descripción
Ethyl 2,2-difluoro-3-hydroxypentanoate is a chemical compound with the molecular formula C7H12F2O3 . It has a molecular weight of 182.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass is 182.075455 Da .Physical And Chemical Properties Analysis
This compound has a boiling point of 250℃ and a density of 1.164 . It has a flash point of 105℃ and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Proteinase Inhibitors
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound related to Ethyl 2,2-difluoro-3-hydroxypentanoate, has been prepared for potential use as a proteinase inhibitor. This was achieved through a Reformatsky reaction and has implications for biochemical applications in the field of enzyme inhibition (Angelastro et al., 1992).
Free Radical Adduct Formation
The compound Ethyl 3,3-difluoro-2-methylpropenoate, which is structurally similar to this compound, forms adducts with cyclic ethers and acetals under free radical conditions. This process and the resulting adducts have relevance in the study of radical chemistry and could have applications in synthetic organic chemistry (Bumgardner & Burgess, 2000).
Enantioselective Synthesis
Enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, including compounds like Ethyl 4,4,4-trifluoroacetoacetate, has been achieved. This process, involving hydrogenation in the presence of chiral rhodium complexes, is significant for the preparation of enantiomerically enriched compounds, which are crucial in pharmaceutical chemistry (Kuroki, Asada, & Iseki, 2000).
Synthesis of Edeine Analogs
The synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, derivatives of this compound, is significant for the production of edeine analogs. These compounds are useful in the synthesis of biologically active molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Safety and Hazards
Ethyl 2,2-difluoro-3-hydroxypentanoate is labeled with the GHS07 symbol, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYORKWIMLXNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OCC)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733250 | |
| Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092693-68-9 | |
| Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


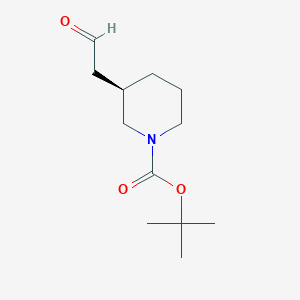
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
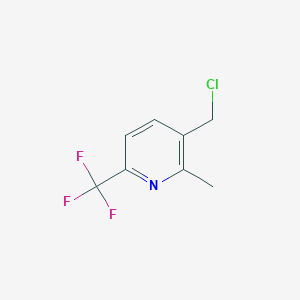
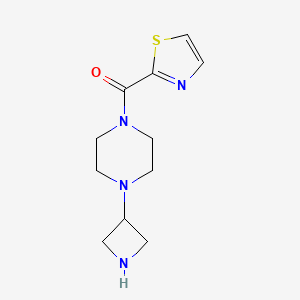
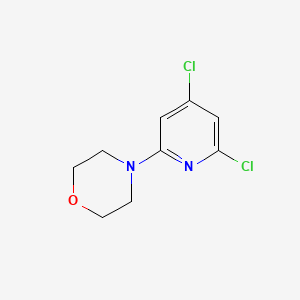
![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)


